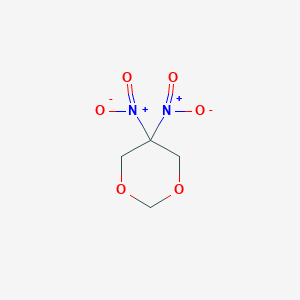
5,5-Dinitro-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dinitro-1,3-dioxane, also known as DNOC, is a highly explosive and toxic compound that has been widely used in the production of explosives, pesticides, and herbicides. Despite its hazardous nature, DNOC has been extensively studied for its potential applications in scientific research.
科学的研究の応用
5,5-Dinitro-1,3-dioxane has been widely used in scientific research as a reagent for the detection of amino acids and peptides. It is also used as a cross-linking agent for the modification of proteins and nucleic acids. 5,5-Dinitro-1,3-dioxane has been found to be a potent inhibitor of mitochondrial respiration, making it useful for the study of oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用機序
5,5-Dinitro-1,3-dioxane exerts its biological effects by inhibiting the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in the production of ATP. By inhibiting complex II, 5,5-Dinitro-1,3-dioxane disrupts the flow of electrons and reduces ATP production, leading to cellular dysfunction and death.
生化学的および生理学的効果
5,5-Dinitro-1,3-dioxane has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and apoptosis. It has also been found to modulate the expression of genes involved in energy metabolism, inflammation, and cell cycle regulation. 5,5-Dinitro-1,3-dioxane has been shown to be toxic to a wide range of organisms, including bacteria, fungi, plants, and animals.
実験室実験の利点と制限
One of the main advantages of using 5,5-Dinitro-1,3-dioxane in lab experiments is its potent inhibitory activity against mitochondrial complex II. This makes it a useful tool for studying oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, 5,5-Dinitro-1,3-dioxane is highly explosive and toxic, making it difficult to handle and store. Careful precautions must be taken to prevent accidents and exposure to 5,5-Dinitro-1,3-dioxane.
将来の方向性
There are several potential future directions for the use of 5,5-Dinitro-1,3-dioxane in scientific research. One area of interest is the development of 5,5-Dinitro-1,3-dioxane-based cancer therapies. 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. Another area of interest is the use of 5,5-Dinitro-1,3-dioxane as a tool for studying energy metabolism and oxidative phosphorylation. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
Conclusion
In conclusion, 5,5-Dinitro-1,3-dioxane is a highly explosive and toxic compound that has been extensively studied for its potential applications in scientific research. 5,5-Dinitro-1,3-dioxane has been shown to be a potent inhibitor of mitochondrial complex II, making it a useful tool for studying energy metabolism and oxidative phosphorylation. Additionally, 5,5-Dinitro-1,3-dioxane has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, careful precautions must be taken when handling and storing 5,5-Dinitro-1,3-dioxane due to its hazardous nature. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
合成法
5,5-Dinitro-1,3-dioxane can be synthesized by the nitration of dioxane with a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of temperature and concentration to prevent explosion. The resulting product is a yellow crystalline solid that is highly sensitive to impact and friction.
特性
CAS番号 |
4776-97-0 |
|---|---|
製品名 |
5,5-Dinitro-1,3-dioxane |
分子式 |
C4H6N2O6 |
分子量 |
178.1 g/mol |
IUPAC名 |
5,5-dinitro-1,3-dioxane |
InChI |
InChI=1S/C4H6N2O6/c7-5(8)4(6(9)10)1-11-3-12-2-4/h1-3H2 |
InChIキー |
RDADUROBQIJEIM-UHFFFAOYSA-N |
SMILES |
C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
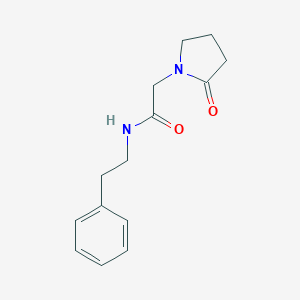
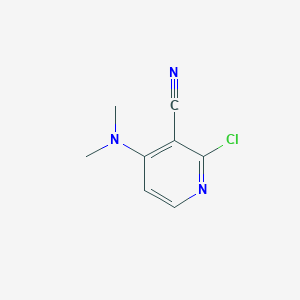
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
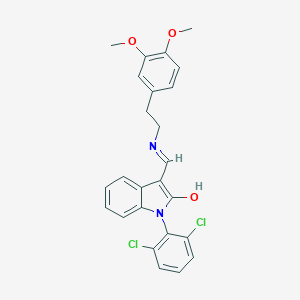
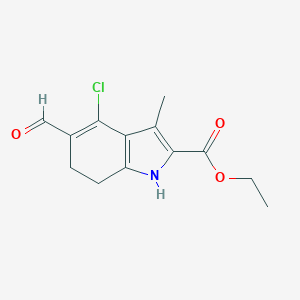
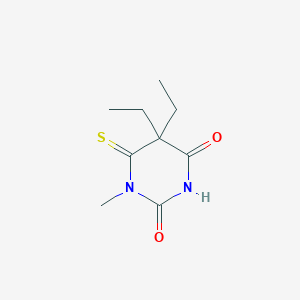
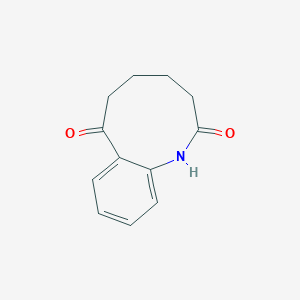


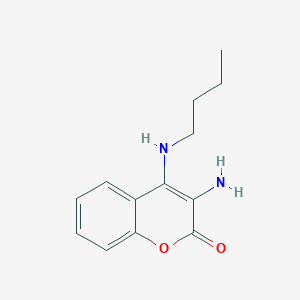

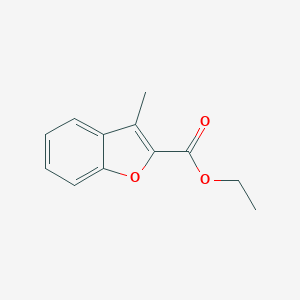
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)